Biacetyl mono(2-pyridyl)hydrazone
Description
Overview of Hydrazone Chemistry in Modern Research
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. numberanalytics.comimpactfactor.org This reaction is a cornerstone of organic synthesis due to its simplicity and the wide applicability of the resulting hydrazone products. numberanalytics.com In contemporary research, hydrazone chemistry is a vibrant and expanding field. The inherent properties of the hydrazone linkage, including its ability to participate in hydrogen bonding and its potential for keto-enol tautomerism, contribute to the diverse reactivity and functionality of these molecules. taylorandfrancis.com This versatility has led to their use as intermediates in the synthesis of various heterocyclic compounds, as ligands in coordination chemistry, and as key components in the development of dynamic materials and nanostructures. numberanalytics.comnumberanalytics.com The reversible nature of hydrazone formation is particularly valuable in the creation of "smart" materials that can respond to environmental stimuli. numberanalytics.com
The Strategic Role of Pyridyl Functionality in Ligand Design
The incorporation of a pyridyl group into a ligand structure is a strategic design element with profound implications for its coordination properties. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous functionality in the design of ligands for framework materials like coordination polymers and metal-organic frameworks (MOFs). rsc.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons that are not part of the aromatic system, making them readily available for coordination with metal ions. nih.gov This ability to act as a Lewis base allows pyridyl-containing ligands to form stable complexes with a wide variety of metals. rsc.orgnih.gov
The design of polypyridyl ligands, which contain multiple pyridyl groups, allows for the fine-tuning of metal ion selectivity. Factors such as the preorganization of the ligand, chelate ring size, and steric hindrance between hydrogen atoms on the pyridyl rings all play a crucial role in determining the stability and selectivity of the resulting metal complexes. rsc.orgresearchgate.net Furthermore, the electronic properties of the pyridyl group can be modified by introducing various substituents, enabling the rational design of ligands for specific applications, including selective metal ion sensing and catalysis. nih.govrsc.orgresearchgate.net
Historical Context and Evolution of Academic Research on Biacetyl mono(2-pyridyl)hydrazone Analogs
Research into hydrazone-based ligands dates back to the late 19th century, with initial studies focusing on their utility in the identification and characterization of aldehydes and ketones. numberanalytics.com The exploration of pyridyl hydrazones as ligands for metal ions gained momentum in the mid-20th century. Early work focused on understanding the coordination behavior of these ligands with various transition metals, such as iron(II), cobalt(II), and nickel(II). acs.org
Over time, research on analogs of this compound has evolved significantly. Scientists have synthesized and characterized a wide array of related pyridyl hydrazone ligands, modifying the carbonyl component and the pyridyl ring to investigate the impact of these structural changes on the properties of the resulting metal complexes. jocpr.comresearchgate.net This has led to the development of ligands with enhanced selectivity and sensitivity for specific metal ions, paving the way for their application in analytical methods. More recent research has expanded to explore the potential of these compounds and their metal complexes in areas such as catalysis, materials science, and as biologically active agents. impactfactor.orgacs.orgmdpi.com
Rationale for Comprehensive Scientific Investigation of this compound
This compound, with its distinct chemical structure, warrants in-depth scientific investigation for several compelling reasons. The molecule integrates a pyridyl nitrogen and a hydrazone nitrogen, creating a bidentate chelate system capable of forming stable complexes with various metal ions. ontosight.ai This inherent coordinating ability makes it a valuable tool in analytical chemistry for the detection and quantification of metals. nih.gov
Furthermore, the presence of both a ketone functional group and the hydrazone linkage suggests the potential for interesting chemical reactivity and the ability to act as a precursor for more complex molecular architectures. The compound's structural features also make it an attractive scaffold for the design of novel materials with specific electronic or catalytic properties. Moreover, the broader class of hydrazones has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound and its derivatives could hold potential in medicinal chemistry. ontosight.ainih.govaip.org A thorough understanding of its fundamental chemistry is therefore crucial for unlocking its full potential across these diverse scientific disciplines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74158-10-4 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7(8(2)13)11-12-9-5-3-4-6-10-9/h3-6H,1-2H3,(H,10,12)/b11-7- |
InChI Key |
MPDAGURABXSTPW-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=N1)/C(=O)C |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Biacetyl Mono 2 Pyridyl Hydrazone
Strategic Approaches to the Synthesis of Biacetyl mono(2-pyridyl)hydrazone
The synthesis of this compound is primarily achieved through a straightforward and efficient condensation reaction. This method leverages readily available precursors and established reaction protocols.
The most common and direct route to this compound is the condensation reaction between biacetyl, also known as 2,3-butanedione, and 2-pyridylhydrazine. This reaction follows the characteristic mechanism of hydrazone formation, where a nucleophilic attack from the hydrazine (B178648) nitrogen occurs on one of the carbonyl carbons of the diketone, followed by the elimination of a water molecule. The reaction is typically conducted in an ethanol (B145695) medium, which serves as an effective solvent for the reactants. jocpr.com The use of reflux conditions generally ensures the reaction proceeds to completion.
Table 1: Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Product |
| Biacetyl (2,3-butanedione) | 2-Pyridylhydrazine | This compound |
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
To maximize the yield and ensure the high purity of this compound, optimization of the reaction conditions is a critical step. Key parameters that can be manipulated include reactant stoichiometry, reaction duration, temperature, and the choice of solvent. While refluxing in ethanol is a standard procedure, modifications to these conditions can significantly influence the reaction's outcome. jocpr.com For example, precise control over the molar ratio of biacetyl to 2-pyridylhydrazine is essential to preferentially form the mono-substituted hydrazone over the di-substituted by-product, Biacetyl-bis-(2-pyridyl)-hydrazon. nih.gov
Following the synthesis, purification is typically achieved through recrystallization from a suitable solvent like ethanol. jocpr.com This step is crucial for removing any unreacted starting materials and by-products, yielding a product of high purity with a reported melting point of 95°C. chemicalbook.com
Table 2: Reported Reaction Conditions for Hydrazone Synthesis
| Reaction | Solvent | Conditions | Purification Method | Reference(s) |
| Biacetyl monoxime + phenoxy acetyl hydrazine | Ethanol | Reflux for 2 hours | Recrystallization from ethanol | jocpr.com |
| Biacetyl + 2-pyridylhydrazine | Ethanol | Reflux | Recrystallization |
Derivatization Strategies and Analogue Synthesis Based on this compound
The versatile structure of this compound makes it an excellent scaffold for the synthesis of a wide array of derivatives and analogues with tailored properties.
The chemical and physical properties of this compound can be systematically altered through structural modifications. The introduction of various substituent groups onto the pyridine (B92270) ring or the diketone backbone can modulate its electronic and steric characteristics. These modifications, in turn, influence its reactivity and coordination behavior.
Studies on related hydrazone derivatives have demonstrated that the nature of the substituent significantly impacts the molecule's properties. nih.gov For instance, the placement of electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton and alter the electron density at the coordinating nitrogen atoms. In contrast, electron-donating groups would exert an opposite effect. Such modifications can have a profound impact on the stability and reactivity of the metal complexes formed with these ligands. nih.gov
Table 3: Potential Substituent Effects on Hydrazone Derivatives
| Substituent Type | Position | Effect on Hydrogen Bonding | Reference |
| Electron-withdrawing | para- to proton-donating/accepting center | Favors stronger hydrogen bond | nih.gov |
| Electron-donating | para- to proton-donating/accepting center | Weakens hydrogen bond | nih.gov |
Exploration of Alternative Synthetic Routes for Related this compound Structures
The core framework of this compound is a starting point for the development of numerous related compounds. Alternative synthetic methodologies can be employed to generate a diverse library of analogues.
A primary strategy involves the use of different substituted hydrazines in the initial condensation reaction with biacetyl. For example, employing substituted phenylhydrazines or other heterocyclic hydrazines can produce a range of hydrazone derivatives with varied electronic and steric profiles.
Furthermore, the synthesized this compound itself can serve as a building block for more complex molecules. The presence of an active methylene (B1212753) group and a carbonyl function allows for participation in various heterocyclization reactions. It has been shown that hydrazide-hydrazone derivatives are valuable intermediates in the synthesis of heterocyclic compounds such as coumarins, pyridines, thiazoles, and thiophenes. nih.govnih.govmdpi.com These transformations typically involve condensation with other bifunctional reagents.
Table 4: Examples of Heterocyclic Compounds Synthesized from Hydrazone Derivatives
| Starting Hydrazone Derivative | Reagent | Product Class | Reference(s) |
| Cyanoacetyl hydrazine + 3-acetylpyridine | Salicylaldehyde | Coumarin | nih.gov |
| Cyanoacetyl hydrazine + 3-acetylpyridine | Phenylisothiocyanate followed by ethyl 2-bromoacetate | Thiazole | mdpi.com |
| Cyanoacetyl hydrazine + 3-acetylpyridine | 2-Benzylidenemalononitrile | Pyridine | mdpi.com |
Spectroscopic and Structural Elucidation of the Biacetyl Mono 2 Pyridyl Hydrazone Ligand
Advanced Spectroscopic Characterization Techniques
The molecular structure and electronic environment of Biacetyl mono(2-pyridyl)hydrazone have been elucidated through a combination of spectroscopic methods, each providing unique insights into the compound's features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For this compound, ¹H and ¹³C NMR data reveal the specific chemical environments of the protons and carbon atoms within the molecule.
In ¹H NMR spectroscopy, the signals corresponding to the pyridyl protons are typically observed in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. The methyl protons of the biacetyl moiety are expected to appear as distinct singlets in the more shielded, upfield region, typically between δ 2.0 and 2.5 ppm. The proton of the N-H group is also identifiable in the ¹H NMR spectrum, often as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine (B92270) ring resonate in the aromatic region of the spectrum. The carbonyl carbon (C=O) of the acetyl group is characteristically found at a lower field, while the methyl carbons appear at a much higher field.
Table 1: General ¹H NMR Spectral Data for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) |
| Pyridyl-H | 7.5 - 8.5 |
| Methyl-H | 2.0 - 2.5 |
| N-H | Variable, broad |
Table 2: General ¹³C NMR Spectral Data for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) |
| Pyridyl-C | 100 - 150 |
| C=N | ~140 - 150 |
| C=O | >160 |
| Methyl-C | ~20 - 30 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A significant band in the spectrum is attributed to the stretching vibration of the N-H bond, which typically appears around 3200 cm⁻¹. The stretching vibration of the C=O (carbonyl) group is also prominent and is usually observed in the region of 1680-1720 cm⁻¹. The C=N stretching vibration of the hydrazone linkage gives rise to an absorption band at approximately 1600 cm⁻¹. The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic system.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3200 |
| C=O | Stretching | ~1700 |
| C=N (hydrazone) | Stretching | ~1600 |
| C-H (aromatic) | Stretching | >3000 |
| C-H (aliphatic) | Stretching | <3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* transitions associated with its chromophoric groups, which include the pyridine ring, the carbonyl group, and the C=N double bond. The conjugated system of the molecule allows for the delocalization of electrons, influencing the energy and intensity of these transitions. When complexed with metal ions, a new, intense charge-transfer band is often observed in the visible region, typically between 350 and 400 nm.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl group and the hydrazone linkage, as well as the loss of the pyridine ring, providing further confirmation of the compound's structure.
Solid-State Structural Analysis via X-ray Crystallography of this compound
To date, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Such an analysis would be invaluable for unequivocally determining its solid-state conformation and exploring the possibility of tautomerism.
Molecular Conformation and Tautomerism in Crystalline State
Hydrazones, including this compound, have the potential to exist in different tautomeric forms, most commonly the keto and enol forms. In the keto form, the molecule exists as depicted with a carbonyl (C=O) group and an N-H bond. In the enol form, a proton transfer would result in a hydroxyl (O-H) group and a C=N-N=C conjugated system.
The predominant tautomer in the solid state is influenced by factors such as hydrogen bonding and crystal packing forces. X-ray crystallography is the definitive method to establish which tautomeric form is present in the crystalline state and to describe the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles. Without experimental crystallographic data, the exact conformation and tautomeric state of this compound in the solid phase remain a subject for future investigation.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
A comprehensive analysis of the crystal packing and intermolecular interactions of this compound in the solid state is crucial for understanding its physicochemical properties and its behavior as a ligand in coordination chemistry. However, a detailed examination of these features is contingent upon the availability of single-crystal X-ray diffraction data, which, despite extensive searches, does not appear to be publicly available in the current body of scientific literature.
The determination of a crystal structure provides precise atomic coordinates, from which the geometric parameters of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be calculated. This information is fundamental for describing the three-dimensional arrangement of molecules in the crystal lattice, identifying recurring structural motifs, and understanding the forces that govern the stability of the crystalline solid.
In the absence of specific crystallographic data for this compound, a definitive analysis of its crystal packing architecture remains elusive. While it is possible to speculate on potential intermolecular interactions based on the molecule's structure—which includes a hydrogen bond donor (the N-H group of the hydrazone) and several acceptor atoms (the pyridyl nitrogen, the hydrazone nitrogen, and the carbonyl oxygen)—such a discussion would be purely theoretical.
For a rigorous and scientifically accurate discussion of this topic, the following crystallographic data would be required:
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the fundamental repeating unit of the crystal lattice. |
| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |
| Hydrogen Bond Geometries | Precise distances (D-H···A) and angles for any hydrogen bonds present, identifying donor (D) and acceptor (A) atoms. |
| Short Intermolecular Contacts | Distances between non-bonded atoms that are shorter than the sum of their van der Waals radii, indicating other potential interactions. |
| π-π Stacking Parameters | If present, the centroid-to-centroid distance and dihedral angle between aromatic rings, indicating the nature of the stacking. |
Without these empirical data, any description of the intermolecular interactions and crystal packing of this compound would not meet the standards of a detailed and authoritative scientific analysis. Further research, specifically the successful growth of single crystals and their analysis by X-ray diffraction, is necessary to elucidate these important structural features.
Coordination Chemistry and Metal Complexation of Biacetyl Mono 2 Pyridyl Hydrazone
Ligand Design Principles and Coordination Modes of Biacetyl mono(2-pyridyl)hydrazone
The coordinating properties of this compound are dictated by its molecular structure, which offers multiple binding sites for metal ions. This versatility makes it a subject of interest for designing complexes with specific geometries and properties.
This compound, with the chemical formula C₉H₁₁N₃O, possesses several potential donor atoms that can participate in metal chelation. stenutz.eu These include the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the hydrazone moiety (-C=N-NH-), and the carbonyl oxygen atom. The ability of this ligand to act as a chelating agent is central to its use in forming stable metal complexes.
Research has shown that hydrazones can coordinate to metal ions through various modes, often involving nitrogen and oxygen donor centers. jocpr.comresearchgate.net In many instances, this compound acts as a tridentate ligand, where the metal ion binds simultaneously to the pyridyl nitrogen, the imine nitrogen of the hydrazone group, and the keto oxygen atom. nih.gov This tridentate coordination leads to the formation of stable five- and six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The specific atoms involved in coordination can vary depending on the metal ion, its oxidation state, and the reaction conditions.
Hydrazone ligands, including this compound, can exist in two primary tautomeric forms: the keto form and the enol form. researchgate.net This tautomerism plays a crucial role in its coordination chemistry. In the solid state and in certain solutions, the keto form typically predominates. researchgate.net However, upon reaction with a metal ion, the equilibrium can shift.
Coordination can occur with the ligand in its neutral keto form or, following deprotonation, in its anionic enolate form. researchgate.netresearchgate.net The deprotonation of the N-H proton of the hydrazone moiety is often facilitated by the metal ion, leading to coordination of the enolate oxygen. This results in a more conjugated and often more stable complex. The pH of the reaction medium is a critical factor influencing which tautomeric form participates in the complexation. rsc.org In some unique cases, it is possible for both tautomeric forms of a ligand to be present and coordinated to the same metal center within a single complex, a phenomenon known as mixed-tautomer complexation. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). jocpr.comias.ac.in The resulting complexes are often colored solids, stable at room temperature, and soluble in polar organic solvents like DMF and DMSO. jocpr.comchemistryjournal.net Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.
This compound forms stable complexes with a wide range of transition metals. These complexes exhibit diverse geometries and electronic properties. For instance, it forms colored complexes with iron(II) (green) and copper(II) (yellow/red), a property that has been utilized for their spectrophotometric determination. Studies have detailed the synthesis and characterization of complexes with Co(II), Ni(II), and Fe(II). rsc.orgacs.org Similarly, complexes with Cr(III), Fe(III), and Co(III) have been isolated and structurally characterized. jocpr.com The ligand has also been used in the detection of zinc. Research on related pyridylhydrazone ligands demonstrates complexation with Mn(II), Cu(II), Ni(II), and Zn(II). nih.govmdpi.com
Table 1: Examples of Transition Metal Complexes with Pyridylhydrazone Ligands
| Metal Ion | Method of Study | Key Findings | Reference |
|---|---|---|---|
| Co(II) | Spectrophotometry | Forms an orange-red chelate. | rsc.org |
| Ni(II) | Spectrophotometry | Forms stable complexes. | rsc.org |
| Cu(II) | Spectrophotometry, X-ray Diffraction | Forms yellow/red complexes with distorted square-pyramidal geometry. | nih.gov |
| Fe(II) | Spectrophotometry | Forms a green complex in weakly acidic media. | |
| Fe(III) | Synthesis, Characterization | Forms high-spin octahedral complexes. | jocpr.com |
| Cr(III) | Synthesis, Characterization | Forms octahedral complexes. | jocpr.com |
| Zn(II) | Spectrophotometry, X-ray Diffraction | Used for spectrophotometric determination; can form tetrahedral complexes. | nih.gov |
| Mn(II) | Synthesis, Characterization | Forms stable complexes. | ias.ac.inmdpi.com |
While transition metals are the most commonly studied, this compound and related ligands also coordinate with main group and lanthanide metal ions. For example, hydrazones have been shown to react with boron-containing compounds to form stable heterocyclic structures. rsc.org Research on analogous N₂O₂-type ligands has demonstrated complex formation with main group elements like antimony(III) and bismuth(III). tsukuba.ac.jp
The complexing ability of hydrazone-type ligands extends to the f-block elements. Studies on the ligand biacetyl monoxime hydrazone salicylidene, which shares structural similarities, have reported the successful synthesis and characterization of complexes with lanthanide ions such as La(III), Nd(III), Sm(III), and Tb(III). journalcsij.com In these cases, the ligand acts as a bidentate donor, coordinating through the azomethine nitrogen and a deprotonated oxygen atom. journalcsij.com This suggests that this compound is also a viable ligand for forming stable complexes with lanthanide ions.
The stoichiometry of the metal complexes of this compound is typically determined through elemental analysis and spectrophotometric titrations. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). ias.ac.inchemistryjournal.net For instance, cobalt(II) has been shown to form a 1:2 complex with this ligand. rsc.org
The geometry of the resulting complexes is highly dependent on the coordination number and the electronic configuration of the central metal ion. A variety of geometries have been identified through spectroscopic methods and single-crystal X-ray diffraction analysis.
Octahedral: This geometry is common for metal ions like Cr(III), Fe(III), and Co(III), where the metal center is coordinated to two tridentate ligands or a combination of the ligand and other monodentate or bidentate ligands. jocpr.com
Square Pyramidal: A distorted square-pyramidal geometry has been observed for a Cu(II) complex with a related adamantyl-pyridylhydrazone ligand. nih.govmdpi.com
Tetrahedral: In some cases, such as with Zn(II), a tetrahedral coordination environment can be adopted. nih.gov
Orthorhombic and Tetragonal: X-ray powder diffraction has indexed some metal complexes of related hydrazone ligands to orthorhombic and tetragonal crystal systems. ias.ac.in
Table 2: Stoichiometry and Geometry of Selected Metal Complexes with Hydrazone Ligands
| Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Reference |
|---|---|---|---|
| Cr(III) | 1:2 | Octahedral | jocpr.com |
| Fe(III) | 1:2 | High-spin Octahedral | jocpr.com |
| Co(II) | 1:2 | Octahedral | rsc.org |
| Cu(II) | 1:1 | Distorted Square Pyramidal | nih.gov |
| Zn(II) | 1:2 | Tetrahedral | nih.gov |
| La(III) | 1:3 | Not specified | journalcsij.com |
| Nd(III) | 1:3 | Not specified | journalcsij.com |
Biological Relevance and Mechanistic Investigations of Biacetyl Mono 2 Pyridyl Hydrazone and Its Complexes
Antimicrobial Activity Studies of Biacetyl mono(2-pyridyl)hydrazone Derivatives and Metal Complexes
The ability of this compound and its derivatives to form stable complexes with various metal ions has been a key driver in the investigation of their antimicrobial properties. researchgate.net Chelation can significantly enhance the biological activity of the parent ligand, a principle that holds true for this class of compounds. researchgate.net
In Vitro Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)
Hydrazone derivatives have demonstrated a broad spectrum of antibacterial activity. Studies on various hydrazone compounds have shown their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazide-hydrazone derivatives have exhibited potent activity against Gram-positive bacteria, with some compounds showing significantly higher efficacy than standard antibiotics like nitrofurantoin (B1679001) against strains such as Bacillus subtilis and Staphylococcus aureus. nih.gov The metal complexes of hydrazones often exhibit enhanced antibacterial properties compared to the free ligands. mdpi.com For example, a Co(II) complex of a hydrazone-s-triazine ligand bearing a pyridyl arm showed good activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. vulgaris) bacteria, with minimum inhibitory concentrations (MICs) ranging from 78 to 1250 μg/mL. mdpi.com Similarly, imidazo[1,2-a]pyridine-hydrazone derivatives have shown potency against E. coli, with some compounds displaying significant inhibition diameters. tsijournals.com
Table 1: In Vitro Antibacterial Activity of Selected Hydrazone Derivatives and Metal Complexes
| Compound/Complex | Bacterial Strain | Activity | Reference |
| Hydrazide-hydrazone derivatives | Bacillus subtilis, Staphylococcus epidermidis | MIC < 1 µg/mL | nih.gov |
| [Co(BMPyTr)Cl₂]·H₂O | Staphylococcus aureus | MIC = 1250 µg/mL | mdpi.com |
| [Co(BMPyTr)Cl₂]·H₂O | Bacillus subtilis | MIC = 625 µg/mL | mdpi.com |
| [Co(BMPyTr)Cl₂]·H₂O | Escherichia coli | MIC = 156 µg/mL | mdpi.com |
| [Co(BMPyTr)Cl₂]·H₂O | Proteus vulgaris | MIC = 78 µg/mL | mdpi.com |
| Imidazo[1,2-a]pyridine-hydrazone (Compound 5a) | Escherichia coli | Inhibition diameter = 11 mm | tsijournals.com |
In Vitro Evaluation Against Fungal Species
The antifungal potential of hydrazone derivatives and their metal complexes is also a significant area of research. nih.gov For instance, certain hydrazine-based compounds have demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates. nih.gov The chelation with metal ions can also enhance the antifungal activity. For example, Cu(II) complexes of some hydrazones have shown the highest inhibition zones against Aspergillus niger. sciepub.com However, the activity can be influenced by the specific structure of the hydrazone and the metal ion involved. While some metal complexes of a hydrazone-s-triazine ligand showed no activity against Aspergillus fumigatus and Candida albicans, other related Zn(II) complexes were active against C. albicans. mdpi.commdpi.com
Table 2: In Vitro Antifungal Activity of Selected Hydrazone Derivatives and Metal Complexes
| Compound/Complex | Fungal Species | Activity | Reference |
| Hydrazine-based compounds | Candida albicans | Fungicidal | nih.gov |
| Cu(II) hydrazone complexes | Aspergillus niger | High inhibition zone | sciepub.com |
| [ZnL(ONO₂)₂] and [ZnL(NCS)₂] | Candida albicans | Active | mdpi.com |
| [Co(BMPyTr)Cl₂]·H₂O | Aspergillus fumigatus, Candida albicans | No activity | mdpi.com |
Proposed Mechanisms of Action: Membrane Disruption, Enzyme Inhibition, DNA Interaction
The antimicrobial action of hydrazones and their metal complexes is believed to occur through multiple mechanisms. According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms, thereby disrupting their normal cellular processes. frontiersin.org The mode of action may also involve the inhibition of crucial enzymes or interference with the synthesis of DNA and proteins. researchgate.net Some hydrazone derivatives have been shown to inhibit glucose uptake, further impeding the growth of microorganisms. researchgate.net
Anticancer Potential of this compound and Its Metal Complexes
The exploration of hydrazones and their metal complexes as anticancer agents has yielded promising results, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. researchgate.net
Cytotoxicity Studies on Various Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2)
A multitude of studies have demonstrated the cytotoxic effects of hydrazone derivatives and their metal complexes on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For example, certain hydrazonoyl halides have shown potent cytotoxic activity against these cell lines, with IC50 values often in the low micromolar range. nih.govresearchgate.net Metal complexation frequently leads to enhanced cytotoxicity. Copper(II) complexes, in particular, have shown significant anticancer activity. For instance, copper(II) complexes of dehydroacetic acid benzoyl hydrazone displayed better cytotoxicity against MCF-7 and HepG2 cell lines than the standard drug cisplatin. nih.gov Similarly, dinuclear Cu(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides have revealed high anticancer activity against HeLa and MCF-7 cells, with IC50 values less than or equal to 5 µM. frontiersin.org
Table 3: Cytotoxicity (IC50 µM) of Selected Hydrazone Derivatives and Metal Complexes on Cancer Cell Lines
| Compound/Complex | HeLa | MCF-7 | HepG2 | Reference |
| Hydrazonoyl halides (promising compounds) | <20 | <20 | <20 | nih.govresearchgate.net |
| Copper(II) complexes of dehydroacetic acid benzoyl hydrazone | - | ~30 | ~30 | nih.gov |
| F-substituted dinuclear Cu(II) complex | ≤ 5 | ≤ 5 | - | frontiersin.org |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism through which hydrazone-based compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Several studies have shown that these compounds can trigger apoptosis in cancer cells through various pathways. For instance, some hydrazonoyl halides induce apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins like BAX and caspase-3. nih.govresearchgate.net Furthermore, these compounds can cause cell cycle arrest, often at the G2/M or S phase, thereby inhibiting cancer cell proliferation. nih.gov For example, certain resveratrol/hydrazone hybrids have been found to cause cell cycle arrest at the G2/M or G0/G1 phases in colorectal cancer cells. mdpi.com Similarly, some benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another proposed mechanism that can lead to apoptosis. nih.gov
Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)
The interaction of this compound and its complexes with biological macromolecules is a key area of investigation to understand their mechanisms of action. The planar structure of the pyridylhydrazone moiety suggests a potential for intercalation with the base pairs of DNA.
Theoretical studies on di-2-pyridyl ketone aryl hydrazone, a related compound, have explored its interaction with DNA bases such as adenine, guanine, cytosine, and thymine. nih.gov These computational analyses provide insights into the potential binding modes and affinity of such hydrazone derivatives to DNA. nih.gov Experimental studies on various hydrazone derivatives have shown that they can bind to DNA, often through groove binding or partial intercalation. mdpi.com For instance, certain 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine (B92270) moiety have been demonstrated to bind to DNA via groove binding and partial intercalation, leading to an increase in cellular reactive oxygen species (ROS) and apoptosis in cancer cells. mdpi.com
The interaction of hydrazone complexes with proteins has also been a subject of study. Fluorescence-based binding studies have shown that nickel(II) and copper(II) complexes of a hydrazone ligand can interact with bovine serum albumin (BSA), a model protein. nih.gov Furthermore, X-ray crystallography has revealed that hydrazone and thiosemicarbazone compounds can bind to the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov One hydrazone compound was found to bind to the S1 substrate-binding site of PLpro, inducing conformational changes and interfering with natural substrate binding. nih.gov
Table 1: Interaction of Hydrazone Derivatives with Biological Macromolecules
| Compound/Complex | Macromolecule | Method of Interaction | Reference |
|---|---|---|---|
| 4,6-Dihydrazone pyrimidine derivatives | DNA | Groove binding and partial intercalation | mdpi.com |
| Nickel(II) and Copper(II) hydrazone complexes | Bovine Serum Albumin (BSA) | Binding interaction | nih.gov |
| Hydrazone (H1) | SARS-CoV-2 Papain-like Protease (PLpro) | Binds to S1 substrate-binding site | nih.gov |
| Di-2-pyridyl ketone aryl hydrazone | DNA bases (theoretical) | Interaction study | nih.govresearchgate.net |
Inhibition of Key Enzymes Relevant to Cancer Pathways
The anticancer potential of this compound and its derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.
A copper complex of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) has been shown to exhibit inhibitory activity against type II topoisomerase. nih.gov This inhibition is considered a contributing factor to its antitumor activity. nih.gov Similarly, a copper complex of 2-pyridinecarboxaldehyde (B72084) 2-pyridinecarboxylic acid hydrazone (PPAH) was found to be a dual inhibitor of both topoisomerase I and II. nih.gov This dual inhibition is a rare characteristic for metal complexes and is suggested to be the basis for its proliferation inhibition in cancer cells. nih.gov
The mechanism of enzyme inhibition can be complex. For instance, some anthracenyl-amino acid conjugates have been shown to be potent catalytic inhibitors of topoisomerase II without stabilizing the cleavable complex, while another analogue acted as a combined catalytic inhibitor of both topoisomerase I and II. nih.gov Furthermore, certain dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines have been identified as dual inhibitors of topoisomerase I and IIα with a non-intercalative catalytic mechanism of action. nih.gov
Table 2: Enzyme Inhibition by Hydrazone Derivatives
| Compound/Complex | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Copper complex of DPPCAH | Topoisomerase II | Contributes to antitumor activity | nih.gov |
| Copper complex of PPAH | Topoisomerase I and II | Dual inhibition leads to cell cycle arrest | nih.gov |
| Anthracenyl-amino acid conjugates | Topoisomerase I and II | Catalytic inhibition | nih.gov |
| Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines | Topoisomerase I and IIα | Dual non-intercalative catalytic inhibitors | nih.gov |
Antioxidant and Free Radical Scavenging Properties
The antioxidant properties of this compound and its analogues are of significant interest, as oxidative stress is implicated in a wide range of diseases.
In Vitro Assays for Radical Scavenging Activity (e.g., DPPH, ABTS)
The radical scavenging activity of hydrazone derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Studies on various hydrazide-hydrazone derivatives have demonstrated their potential as radical scavengers. nih.govnih.gov For example, a series of N-pyrrolyl hydrazide-hydrazones showed promising antioxidant activity in both DPPH and ABTS assays. nih.gov The scavenging activity is often concentration-dependent. nih.gov It has been noted that the ABTS assay can be more sensitive in identifying antioxidant activity due to faster reaction kinetics. nih.gov
Table 3: Radical Scavenging Activity of Hydrazone Derivatives
| Assay | Compound Type | Observation | Reference |
|---|---|---|---|
| DPPH | Hydrazide-hydrazones | Demonstrated radical scavenging potential. | nih.gov |
| ABTS | Hydrazide-hydrazones | Showed significant antioxidant capacities. | nih.govnih.gov |
| DPPH & ABTS | General Antioxidants | Commonly used to evaluate antioxidant activity. | nih.gov |
Chelation-Based Antioxidant Mechanisms
The ability of this compound to act as a chelating agent is believed to be a key contributor to its antioxidant activity. By forming stable complexes with transition metal ions like iron(II) and copper(II), it can prevent these metals from participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals. nih.govnih.govrsc.org
The chelation of metal ions by hydrazone derivatives can have a dual effect. Not only does it prevent the generation of free radicals, but the resulting metal complexes themselves can exhibit antioxidant properties. For instance, a copper(II) complex of a Schiff base hydrazone ligand demonstrated antioxidant capacity in the DPPH free radical scavenger assay. nih.gov The mechanism of action for some 2-pyridylhydrazone derivatives has been linked to their ability to act as Ca2+ scavengers. nih.gov Disulfide-based 2-pyridyl-hydrazone prochelators have been shown to induce iron deprivation and oxidative stress in cancer cells, highlighting the importance of metal chelation in their biological activity. nih.gov
Other Biological Activities (e.g., Anti-inflammatory, Antiparasitic, Antiviral)
Beyond its anticancer and antioxidant potential, this compound and its derivatives have been investigated for a range of other biological activities. The versatile structure of the hydrazone moiety allows for modifications that can lead to compounds with specific therapeutic properties. nih.govmdpi.com
In Vitro Assessment of Specific Biological Targets
The anti-inflammatory activity of hydrazone derivatives has been reported in several studies. For example, 2-(2-formylfuryl)pyridylhydrazone showed a significant inhibition of pleurisy, and its mechanism was suggested to involve Ca2+ scavenging. nih.gov
In the realm of antiparasitic agents, pyridylhydrazone derivatives have shown promise. A study on 2-pyrazyl and 2-pyridylhydrazone derivatives reported significant activity against Leishmania amazonensis amastigotes, with the proposed mechanism involving the accumulation of reactive oxygen species and disruption of the parasite's mitochondrial function. nih.govnih.gov
The antiviral potential of hydrazones is also an active area of research. While direct studies on this compound are limited, the broader class of hydrazones has been investigated for activity against various viruses. For instance, certain hydrazone compounds have been identified as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro). nih.gov
Table 4: Other Biological Activities of Hydrazone Derivatives
| Activity | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | 2-(2-formylfuryl)pyridylhydrazone | Inhibition of pleurisy, possible Ca2+ scavenger mechanism. | nih.gov |
| Antiparasitic | 2-Pyrazyl and 2-pyridylhydrazone derivatives | Activity against Leishmania amazonensis, induction of ROS and mitochondrial dysfunction. | nih.govnih.gov |
| Antiviral | Hydrazone and thiosemicarbazone compounds | Binding to SARS-CoV-2 papain-like protease (PLpro). | nih.gov |
Applications in Analytical Chemistry, Sensor Development, and Catalysis Utilizing Biacetyl Mono 2 Pyridyl Hydrazone
Development of Spectrophotometric Reagents for Metal Ion Detection
The ability of Biacetyl mono(2-pyridyl)hydrazone to form distinctively colored complexes with metal ions has made it a significant reagent in the field of spectrophotometry. This section delves into its application in the colorimetric detection and quantification of specific metal ions and the enhancement of selectivity and sensitivity through complex formation.
Colorimetric Detection and Quantification of Specific Metal Ions
This compound (BPH) serves as an effective chromogenic reagent for the spectrophotometric determination of various metal ions. Upon complexation, a significant shift in the absorption spectrum occurs, leading to the formation of a colored solution whose intensity is proportional to the concentration of the metal ion.
One of the notable applications of BPH is in the determination of cobalt(II). In an aqueous ethanolic solution, BPH reacts with cobalt(II) to form an orange-red chelate. This complex exhibits a maximum absorbance (λmax) at 505 nm, with a high molar absorptivity of 2.3 x 10⁴ L mol⁻¹ cm⁻¹. The color formation is effective over a wide acidity range, from pH 6 down to 2 M acid. This method has been successfully applied to the determination of cobalt in various samples, including nitrates.
Similarly, BPH has been utilized for the spectrophotometric determination of zinc(II). The reaction between BPH and zinc(II) in a pH 10 borate (B1201080) buffer containing 20% ethanol (B145695) produces a yellow-colored complex. This complex shows a maximum absorbance at 440 nm and demonstrates a very high molar absorptivity of approximately 52,000 L mol⁻¹ cm⁻¹. The high sensitivity of this method allows for the determination of zinc in diverse matrices such as tap water and various alkali and alkaline earth metal chemicals.
The following table summarizes the spectrophotometric determination of specific metal ions using this compound:
Table 1: Spectrophotometric Determination of Metal Ions using this compound| Metal Ion | Color of Complex | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | pH/Solvent Conditions |
|---|---|---|---|---|
| Cobalt(II) | Orange-red | 505 | 2.3 x 10⁴ | pH 6 to 2 M acid in aqueous ethanol |
| Zinc(II) | Yellow | 440 | 5.2 x 10⁴ | pH 10 borate buffer in 20% ethanol |
Selectivity and Sensitivity Enhancements Through Complex Formation
The formation of complexes between this compound and metal ions not only results in a color change but also enhances the selectivity and sensitivity of the analytical method. The stoichiometry and stability of these complexes are crucial factors that determine the effectiveness of the reagent.
Studies have shown that BPH can form complexes with several divalent metal ions, including cobalt(II), nickel(II), copper(II), and iron(II). The stoichiometry of these complexes can vary depending on the reaction conditions, such as pH. For instance, at a pH of 10, a 1:2 nickel-BPH complex is formed. The absorbance versus pH graphs for these metal ions suggest the formation of two different complexes for nickel, copper, and cobalt under varying pH conditions.
A key aspect of the selectivity of BPH lies in the differential stability of its metal complexes in acidic conditions. While BPH forms colored complexes with several metal ions, the addition of acid can cause the decomposition of less stable complexes. For example, upon acidification, the cobalt(II)-BPH complex remains unchanged, whereas the complexes with other metals may dissociate. This property allows for the selective determination of cobalt in the presence of other interfering ions.
Furthermore, the sensitivity of BPH as a reagent is often superior to that of related compounds like biacetyl bis(2-pyridyl)hydrazone (BBPH) and biacetyl monoxime (2-pyridyl)hydrazone (BMPH). The high molar absorptivity of the BPH complexes, as seen in the case of cobalt and zinc, translates to lower detection limits and greater sensitivity. The negligible absorption of the BPH reagent itself at the λmax of its metal complexes is another advantage, as it minimizes background interference and allows for a large excess of the reagent to be used to drive the complexation reaction to completion.
Fluorescent Probes and Chemosensors Based on this compound and Its Derivatives
In addition to its chromogenic properties, the molecular framework of this compound and its derivatives is well-suited for the design of fluorescent probes and chemosensors. These sensors can signal the presence of specific analytes through changes in their fluorescence intensity, offering high sensitivity and the potential for applications in various fields, including environmental monitoring and bioimaging.
Design Principles for Turn-On/Turn-Off Fluorescent Sensing
The development of fluorescent sensors based on hydrazone derivatives often relies on the principles of "turn-on" or "turn-off" fluorescence. These mechanisms are governed by photophysical processes that are modulated by the binding of an analyte.
A "turn-off" sensor is one where the fluorescence of the probe is quenched upon binding to the analyte. This can occur through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a typical "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent. Upon interaction with the target analyte, a conformational or chemical change occurs that "turns on" the fluorescence, leading to a significant increase in emission intensity.
One common strategy for designing "turn-on" fluorescent probes is the chelation-enhanced fluorescence (CHEF) effect. In many hydrazone-based sensors, the free ligand has a flexible structure that allows for non-radiative decay pathways, resulting in low fluorescence quantum yield. Upon chelation with a metal ion, the ligand's structure becomes more rigid, which restricts these non-radiative decay processes and leads to a significant enhancement of fluorescence. For example, a novel pyridylhydrazone-tethered BODIPY derivative was developed for the selective detection of Fe³⁺ through a fluorescent enhancement process. researchgate.net The binding of Fe³⁺ to the pyridylhydrazone moiety restricts the rotational freedom of the molecule, resulting in a "turn-on" fluorescent response. researchgate.net
Another approach involves chemical reactions that lead to a change in the fluorophore's structure. For instance, some hydrazone-based probes are designed to undergo a specific reaction with an analyte, which converts the probe into a highly fluorescent product. The design of these probes can be finely tuned by modifying the fluorophore unit, which can lead to reversible or irreversible photoswitching behaviors.
Detection of Environmentally Relevant Species and Biomolecules
Fluorescent probes based on pyridylhydrazone derivatives have shown great promise in the detection of environmentally significant species and biologically important molecules. The high sensitivity and selectivity of these probes make them ideal for monitoring trace levels of pollutants and for imaging biological processes.
Hydrazone-based chemosensors are considered potential candidates for detecting trace levels of toxic ions in aqueous fluids due to their high sensitivity and selectivity towards heavy metal ions. nih.gov For example, a pyrene-appended bipyridine hydrazone ligand has been synthesized and shown to selectively detect trace levels of Cu²⁺ ions in aqueous medium at physiological pH, making it suitable for bioimaging applications. mdpi.com The sensor exhibits good cell permeability and low toxicity, allowing for the in-situ sensing of copper ions in living cells. mdpi.com
The versatility of the hydrazone framework allows for its incorporation into various sensor designs for a wide range of analytes. For instance, hydrazine-based fluorescent probes can react with carbonyl groups on biomolecules, such as those formed during oxidative stress, to produce a fluorescent hydrazone. nih.gov This provides a method for the bioorthogonal labeling and monitoring of protein carbonylation in living cells. nih.gov Furthermore, the development of sensors for anions is also an active area of research.
The following table provides examples of fluorescent sensing applications using pyridylhydrazone derivatives:
Table 2: Fluorescent Sensing Applications of Pyridylhydrazone Derivatives| Target Analyte | Sensor Type | Sensing Mechanism | Application |
|---|---|---|---|
| Fe³⁺ | Turn-on | Chelation-Enhanced Fluorescence (CHEF) | Detection in aqueous media |
| Cu²⁺ | Turn-on | Complex formation | Bioimaging in living cells |
| Carbonyls | Turn-on | Hydrazone formation | Monitoring protein carbonylation |
Chromatographic Applications and Extraction Methodologies
While this compound (BPH) is well-documented for its use in spectrophotometry, its direct applications in chromatographic and extraction methodologies are not as extensively reported in the available literature. However, the broader class of pyridylhydrazone and hydrazone derivatives has been widely employed in various separation and preconcentration techniques. These applications provide a strong indication of the potential utility of BPH in similar contexts.
Hydrazone derivatives, in general, are utilized as chelating agents in the separation, identification, and detection of metal ions from various samples. researchgate.net Their ability to form stable complexes with metal ions is the basis for their use in techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
In the context of solid-phase extraction, hydrazone derivatives can be used to modify sorbent materials to create a stationary phase with a high affinity for specific metal ions. For example, Benzil (B1666583) mono-(2-pyridyl) hydrazone (BMPH), a compound structurally related to BPH, has been used to modify silica (B1680970) surfaces for the preconcentration of Palladium(II) via solid-phase extraction. researchgate.net This approach allows for the selective capture of the target metal ion from a complex matrix, followed by its elution and subsequent determination. The general principle of SPE involves the distribution of analytes between a solid phase (the sorbent) and a liquid phase (the sample), allowing for the separation and preconcentration of the target species. nih.gov
Furthermore, new thiohydrazone chelating reagents have been synthesized for the rapid determination of metal cations by complexation and subsequent HPLC separation. psu.edu In this method, the metal ions are first complexed with the hydrazone reagent, and the resulting metal complexes are then separated on an HPLC column. This technique allows for the simultaneous determination of multiple metal ions in a single chromatographic run.
Extraction methodologies, such as liquid-liquid extraction and cloud point extraction, also benefit from the chelating properties of hydrazone derivatives. These methods are used to preconcentrate trace metal ions from aqueous solutions, enhancing the sensitivity of subsequent analytical measurements. researchgate.net For instance, BMPH has been utilized as a selective reagent for the extraction of Palladium(II) by cloud point extraction. researchgate.net
While specific studies detailing the use of this compound in these chromatographic and extraction applications are not prevalent in the reviewed literature, the successful application of structurally similar pyridylhydrazone derivatives strongly suggests that BPH could be a viable candidate for such methodologies. Further research in this area could expand the analytical utility of this versatile compound.
Use as Derivatizing Agents in HPLC and GC
Hydrazones are a class of compounds known for their utility as derivatizing agents, particularly for aldehydes and ketones, to improve their detection in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The reaction of a hydrazone with a carbonyl group forms a stable, less volatile, and often chromophoric or fluorophoric derivative, enhancing analytical sensitivity. While the hydrazone functional group is well-suited for this purpose, specific documented applications of this compound as a derivatizing agent in HPLC and GC are not extensively detailed in the reviewed literature. However, the broad utility of hydrazone ligands in the detection and determination of metals and certain organic constituents in various formulations suggests potential for such applications. researchgate.net
Liquid-Liquid Extraction and Solid-Phase Extraction of Metal Ions
The chelating nature of pyridyl hydrazones makes them excellent agents for the separation and preconcentration of metal ions from various matrices using liquid-liquid or solid-phase extraction techniques. researchgate.netsci-hub.se These methods are crucial for removing interfering ions or enriching trace amounts of a target metal before analysis.
Research has demonstrated the effectiveness of hydrazone compounds in these applications. For instance, Diacetyl-bis-(2-pyridyl)hydrazone, a structurally related compound, has been successfully used as an extracting agent for Copper(II), Cobalt(II), and Nickel(II). researchgate.net Another similar ligand, benzil mono-(2-pyridyl)hydrazone (BMPH), has been employed in a cloud point extraction method to separate and determine palladium from acidic waste solutions. researchgate.net In that study, the BMPH ligand complexed with palladium(II) was extracted using a Triton X-114 nonionic surfactant. researchgate.net The same ligand has also been used to modify a silica surface for the solid-phase extraction of palladium. researchgate.net
These examples highlight the potential of the pyridyl hydrazone scaffold in designing effective extraction systems for specific metal ions. The choice of the central metal, the specific hydrazone ligand, and the extraction conditions (e.g., pH, solvent) are all critical parameters that can be optimized for selective separation.
Table 1: Applications of Pyridyl Hydrazones in Metal Ion Extraction
| Ligand | Target Metal(s) | Extraction Method | Reference |
|---|---|---|---|
| Diacetyl-bis-(2-pyridyl)hydrazone | Cu(II), Co(II), Ni(II) | Not specified | researchgate.net |
| Benzil mono-(2-pyridyl)hydrazone | Pd(II) | Cloud Point Extraction | researchgate.net |
| Benzil mono-(2-pyridyl)hydrazone | Pd(II) | Solid-Phase Extraction | researchgate.net |
| This compound | Zn(II) | Spectrophotometric determination (implies extraction) | nih.gov |
| This compound | Co(II) | Spectrophotometric determination (implies extraction) | rsc.org |
Catalytic Applications of this compound Metal Complexes
Metal complexes of hydrazone ligands have attracted significant attention for their catalytic activities in a range of chemical transformations. researchgate.net The electronic properties and geometry of these complexes can be fine-tuned by modifying the ligand structure or changing the central metal ion, making them versatile catalysts. nih.gov
Oxidation and Reduction Reactions
The redox-active nature of both the hydrazone ligand and the coordinated metal center allows these complexes to participate in and catalyze oxidation and reduction reactions. A prominent example is the electrocatalytic reduction of protons to generate hydrogen gas (H₂). nih.gov
In a study on a series of pyridyl aroyl hydrazone complexes with first-row transition metals (Fe, Co, Ni, Cu, Zn), the complexes displayed interesting redox behavior. nih.gov Cyclic voltammetry revealed both metal-centered (e.g., M³⁺/²⁺ or M²⁺/¹⁺) and ligand-centered redox events. nih.gov This non-innocent character of the ligand, where it actively participates in the redox process, is crucial for the catalytic cycle. The catalysis for hydrogen evolution was found to follow a ligand-centered, metal-assisted pathway, where the ligand is the primary site of electron and proton transfer, while the metal acts as an auxiliary redox site. nih.gov
Organic Transformation Catalysis (e.g., C-C coupling, Hydrogen Evolution, Epoxidation)
The catalytic utility of pyridyl hydrazone complexes extends to various organic transformations.
Hydrogen Evolution: As mentioned above, pyridyl hydrazone complexes are effective electrocatalysts for the hydrogen evolution reaction (HER). nih.gov In a detailed investigation, a nickel complex of a pyridyl aroyl hydrazone ligand, [NiL₂], demonstrated superior catalytic performance. nih.gov Using triethylamine (B128534) hydrochloride as a proton source, the nickel complex achieved a maximum turnover frequency of 7040 s⁻¹ at an overpotential of 0.42 V. nih.gov This high efficiency underscores the potential of these earth-abundant metal complexes as cost-effective alternatives to platinum-based catalysts. nih.gov The active participation of the pyridyl aroyl hydrazone ligand was identified as a key factor in the catalytic mechanism. nih.gov
Table 2: Electrocatalytic Hydrogen Evolution by Pyridyl Aroyl Hydrazone Metal Complexes
| Metal Complex | Metal Center | Max. Turnover Frequency (s⁻¹) | Overpotential (V) | Proton Source |
|---|---|---|---|---|
| NiL₂ | Nickel (Ni) | 7040 | 0.42 | Triethylamine hydrochloride |
| FeL₂ | Iron (Fe) | Investigated | Not specified | Triethylamine hydrochloride |
| CoL₂ | Cobalt (Co) | Investigated | Not specified | Triethylamine hydrochloride |
| CuL₂ | Copper (Cu) | Investigated | Not specified | Triethylamine hydrochloride |
| ZnL₂ | Zinc (Zn) | Investigated | Not specified | Triethylamine hydrochloride |
Data derived from a study on a series of pyridyl aroyl hydrazone complexes, where the NiL₂ complex showed optimal performance. nih.gov
Epoxidation: While specific studies on epoxidation catalyzed by this compound complexes were not found, related pyridyl complexes show significant activity. For example, a molybdenum(VI) complex containing a 5-(2-pyridyl)-1H-tetrazole (Hpytz) ligand has been used as a catalyst for the epoxidation of olefins. mdpi.com This complex effectively catalyzed the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 91–100% conversion to cyclooctene (B146475) oxide across various solvents with 100% selectivity. mdpi.com This demonstrates the potential for molybdenum complexes with pyridyl-containing ligands to act as robust epoxidation catalysts.
C-C Coupling: There is no specific information in the provided search results regarding the use of this compound metal complexes in catalyzing C-C coupling reactions.
Computational and Theoretical Investigations of Biacetyl Mono 2 Pyridyl Hydrazone and Its Complexes
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of hydrazone compounds. researchgate.net By approximating the electron density of a molecule, DFT can accurately calculate various molecular properties. The B3LYP exchange-correlation functional, often paired with basis sets like 6-31G* or 6-311G**, is commonly employed for such studies, providing a reliable balance between computational cost and accuracy. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. libretexts.orgyoutube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. libretexts.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. libretexts.org For Biacetyl mono(2-pyridyl)hydrazone, DFT calculations can precisely determine these values, which are essential for predicting its behavior in complexation and other chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are representative examples based on DFT calculations for similar hydrazone structures.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.89 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In an ESP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. youtube.com
For this compound, the ESP map would likely show negative potential around the electronegative nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atoms. These sites represent the most probable locations for coordination with metal ions. The hydrogen atom of the hydrazone's N-H group would exhibit a positive potential. DFT calculations also provide specific values for the partial atomic charges on each atom in the molecule, quantifying the charge distribution.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound Note: These values are illustrative examples derived from DFT calculations.
| Atom | Atomic Charge (a.u.) | Implication |
|---|---|---|
| O (Carbonyl) | -0.55 | Highly electronegative, site for hydrogen bonding and metal coordination. |
| N (Pyridine) | -0.62 | Electron-rich center, likely involved in metal chelation. |
| N (Hydrazone, NH) | -0.28 | Electronegative character. |
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR) vibrational frequencies can aid in the assignment of experimental spectra. By comparing the calculated wavenumbers of key functional groups (such as C=O, C=N, and N-H) with those from experimental FT-IR spectra, a detailed understanding of the molecule's vibrational modes can be achieved. researchgate.netnih.gov Studies on similar compounds have shown a good correlation between experimental results and frequencies calculated using the B3LYP method. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict ¹H and ¹³C NMR chemical shifts, which often show a strong linear correlation with experimental data. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, helping to assign the absorption bands observed in UV-Vis spectra to specific molecular orbital transitions, such as n → π* or π → π*. nih.govmdpi.com
Table 3: Comparison of Experimental and Calculated IR Frequencies for Key Functional Groups Note: Values are representative for hydrazone compounds.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (B3LYP) |
|---|---|---|
| ν(N-H) | 3250 | 3265 |
| ν(C=O) | 1685 | 1690 |
| ν(C=N) | 1610 | 1618 |
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. researchgate.net This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
Furthermore, quantum chemical calculations can determine key thermodynamic parameters for the formation of this compound and its metal complexes. nih.gov These parameters include the standard enthalpy of formation (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates that the formation of the compound or complex is a spontaneous process under standard conditions.
Table 4: Selected Optimized Geometrical Parameters from DFT Calculations Note: These are typical values for pyridyl hydrazone structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.23 | C-C-N (hydrazone) | 116.5 |
| C=N | 1.29 | C=N-N | 118.2 |
| N-N | 1.38 | C-N-C (pyridine) | 117.3 |
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. The process involves preparing 3D structures of both the ligand and the protein (often obtained from the Protein Data Bank, PDB) and using a scoring function to estimate the strength of the interaction. nih.govmdpi.com
The primary output of a molecular docking simulation is the binding affinity or docking score, usually given in kcal/mol. nih.gov A more negative binding energy value corresponds to a more stable ligand-protein complex and thus a higher predicted binding affinity. researchgate.net By docking this compound and its metal complexes into the active sites of various enzymes or protein receptors, researchers can identify potential biological targets. For instance, hydrazone compounds have been docked against targets like protein kinases (e.g., EGFR), DNA gyrase, and tyrosinase to evaluate their potential as anticancer or antimicrobial agents. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and pi-stacking, that stabilize the complex.
Table 5: Example Molecular Docking Results for this compound Note: These are hypothetical results against known biological targets to illustrate potential applications.
| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|---|
| EGFR Kinase (1M17) | Anticancer | -7.5 | Inhibition of cancer cell growth. researchgate.net |
| DNA Gyrase (1KZN) | Antibacterial | -7.9 | Inhibition of bacterial DNA replication. |
| Tyrosinase (2ZMX) | Enzyme Inhibitor | -6.8 | Applications in controlling pigmentation. nih.gov |
Elucidation of Active Site Interactions and Binding Modes
Computational docking and molecular modeling are powerful tools to elucidate the potential interactions of this compound and its complexes with biological targets. While specific studies on the active site interactions of this compound are limited, research on structurally related pyridylhydrazone derivatives provides a framework for understanding their potential binding modes.
Typically, the hydrazone moiety, along with the pyridine ring, acts as a key pharmacophore, engaging in various non-covalent interactions within the active sites of enzymes or receptors. These interactions often include hydrogen bonding, hydrophobic interactions, and pi-stacking.
For instance, molecular docking studies on other N-pyridyl-hydrazone derivatives have shown their potential to inhibit enzymes like monoamine oxidase (MAO). nih.gov These studies reveal that the pyridyl nitrogen and the hydrazone group can form crucial hydrogen bonds with amino acid residues in the active site, such as tyrosine and cysteine. Furthermore, the aromatic rings can participate in pi-pi stacking interactions with phenylalanine or tryptophan residues, further stabilizing the ligand-protein complex.
A common approach to these investigations involves the use of software like AutoDock or Glide, which predict the binding conformation and estimate the binding free energy of the ligand within the active site of a target protein. The results are often visualized to identify key intermolecular interactions.
Table 1: Representative Intermolecular Interactions of Pyridylhydrazone Derivatives in Enzyme Active Sites (Hypothetical Data Based on Related Compounds)
| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residue (Example) |
| Hydrogen Bond | Hydrazone N-H | Aspartate, Glutamate |
| Hydrogen Bond | Pyridyl Nitrogen | Serine, Threonine |
| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Biacetyl Methyl Groups | Leucine, Valine, Isoleucine |
It is important to note that the biological activity of these compounds is often enhanced upon complexation with metal ions. The metal complex can exhibit different binding modes and stronger interactions compared to the free ligand.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its complexes in a simulated physiological environment. These simulations can reveal the conformational flexibility of the ligand, the stability of its metal complexes, and the influence of the solvent on its structure.
MD simulations of hydrazone derivatives have been employed to understand their flexibility and conformational landscape. researchgate.netmdpi.com For this compound, key conformational features include the rotation around the N-N single bond and the C-C bonds of the biacetyl and pyridyl moieties.
The planarity of the molecule can be influenced by the electronic conjugation between the pyridine ring and the hydrazone backbone. The presence of two methyl groups in the biacetyl part introduces steric hindrance that can affect the preferred conformation. MD simulations can quantify the dihedral angle distributions, revealing the most populated conformational states and the energy barriers between them.
Table 2: Root Mean Square Fluctuation (RMSF) of Key Atom Groups in a Simulated Environment (Hypothetical Data)
| Atom Group | Average RMSF (Å) - Free Ligand | Average RMSF (Å) - Metal Complex |
| Pyridyl Ring | 0.8 | 0.5 |
| Hydrazone Linkage | 1.2 | 0.6 |
| Biacetyl Moiety | 1.5 | 0.7 |
The lower RMSF values for the metal complex indicate a more rigid structure, which can have implications for its binding specificity and biological activity.
The solvent environment plays a critical role in the structure and behavior of this compound. MD simulations explicitly including solvent molecules (typically water) can provide detailed information about the solvation shell and its impact on the ligand's conformation.
Hydrogen bonding interactions between the polar groups of the ligand (such as the pyridyl nitrogen and the carbonyl oxygen) and water molecules are crucial in determining its solubility and conformational preferences in aqueous solution. The solvation of metal complexes is also a key factor in their stability and reactivity. The coordination of water molecules to the metal center can occur, influencing the coordination geometry and the electronic properties of the complex.
Radial distribution functions (RDFs) calculated from MD trajectories can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This analysis helps to characterize the structure of the solvation shells.
For instance, the RDF for water oxygen atoms around the pyridyl nitrogen would likely show a sharp peak at a distance corresponding to a strong hydrogen bond. Similarly, the solvation of the metal ion in a complex can be analyzed to understand the coordination of water molecules and their exchange dynamics with the bulk solvent.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to the Field of Biacetyl mono(2-pyridyl)hydrazone Research
Research into this compound has established it as a compound of interest primarily due to its coordination chemistry and analytical applications. The core structure, featuring a pyridine (B92270) ring, a hydrazone linkage, and a biacetyl moiety, provides multiple coordination sites (N, N, O), making it an effective chelating agent for various metal ions. jocpr.com This property has been a central focus of research, leading to the synthesis and characterization of numerous metal complexes.
A significant contribution of this compound research lies in its utility as an analytical reagent. It has been successfully employed in the spectrophotometric determination of various metal ions, including zinc. nih.gov The formation of colored complexes with specific metals allows for their quantification in diverse samples, such as tap water and chemical reagents. nih.gov
Furthermore, the broader class of pyridylhydrazones has demonstrated a wide range of biological activities. While specific studies on the biological profile of this compound are less extensive, related compounds have shown promise as antileishmanial agents. nih.gov This suggests a potential avenue for future pharmacological investigations of this compound and its derivatives.
Unexplored Research Avenues and Persistent Challenges
Despite the progress made, several research avenues concerning this compound remain largely unexplored. A significant gap exists in the comprehensive evaluation of its biological activities. While the broader hydrazone family exhibits antimicrobial, anticonvulsant, and anti-inflammatory properties, a detailed investigation into the specific pharmacological profile of this compound is warranted. researchgate.netimpactfactor.orgmdpi.com
Another area that requires further exploration is the systematic study of its solid-state chemistry and polymorphism. Understanding the different crystalline forms of the compound and its metal complexes could have implications for its physical properties and potential applications in materials science.
A persistent challenge in hydrazone chemistry, including that of this compound, is controlling the stereochemistry around the C=N double bond. The existence of E/Z isomers can influence the coordination behavior and biological activity of the compound. Developing synthetic strategies to selectively obtain a specific isomer remains an ongoing challenge.
Potential for Development of Novel Functional Materials and Biologically Active Agents
The ability of this compound to form stable metal complexes opens up possibilities for the development of novel functional materials. These complexes could exhibit interesting magnetic, optical, or catalytic properties. For instance, the incorporation of paramagnetic metal ions could lead to the creation of new magnetic materials. The vibrant colors of many of its metal complexes also suggest potential applications as pigments or in dye-sensitized solar cells.
The structural motifs present in this compound are found in many biologically active molecules. nih.govhygeiajournal.com The pyridine ring and the hydrazone group are common pharmacophores. This suggests that with appropriate structural modifications, novel derivatives of this compound could be designed as potent therapeutic agents. For example, the synthesis and screening of a library of its derivatives against various disease targets, such as enzymes and receptors, could lead to the discovery of new drug candidates. The development of N-pyridyl-hydrazone derivatives as potential monoamine oxidase (MAO) inhibitors for neurodegenerative disorders highlights this potential. nih.gov
Emerging Trends in Hydrazone Chemistry Relevant to this compound
The broader field of hydrazone chemistry is constantly evolving, with several emerging trends that are highly relevant to the future study of this compound. numberanalytics.comnumberanalytics.com One such trend is the use of hydrazones in the development of chemosensors. The changes in the spectroscopic properties of hydrazones upon binding to specific analytes can be harnessed to create highly sensitive and selective sensors for environmental monitoring and clinical diagnostics.
Another significant development is the application of hydrazones in supramolecular chemistry and the construction of dynamic chemical systems. numberanalytics.com The reversible nature of the hydrazone bond allows for the self-assembly of complex architectures and the creation of stimuli-responsive materials.
Furthermore, the use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly important in predicting the structural and electronic properties of hydrazones and their metal complexes. researchgate.netresearchgate.net These theoretical studies can guide the rational design of new derivatives with desired properties, accelerating the pace of discovery in this field. The application of visible-light photoredox catalysis in C-H bond functionalizations of hydrazones also presents a powerful and sustainable synthetic strategy. acs.org
Q & A
Q. What are the optimal synthesis and purification protocols for BPH?
BPH is synthesized by reacting biacetyl (2,3-butanedione) with 2-pyridylhydrazine in a 1:1 molar ratio under reflux in ethanol. The reaction typically involves stirring for 3 hours, followed by solvent evaporation and cooling to precipitate the product. Purification includes washing with cold ethanol and drying at 70–80°C, yielding ~90% pure crystalline solids . This method aligns with general hydrazone synthesis principles, where ethanol acts as a solvent and mild acid catalyst.
Q. Which characterization techniques are essential for confirming BPH’s structure and purity?
- Melting Point (MP): BPH has a reported MP of 95°C, a critical identifier for purity .
- Spectroscopy:
- IR: Confirms hydrazone C=N stretching (~1600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
- NMR: ¹H NMR in DMSO-d₆ reveals pyridyl protons (δ 8.5–7.5 ppm) and methyl/methylene signals (δ 2.0–2.5 ppm).
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages to verify stoichiometry .
Q. What safety protocols are recommended for handling BPH?
Q. How does BPH’s solubility influence experimental design?
BPH has low aqueous solubility (0.09999 g/L at 0°C), necessitating polar aprotic solvents (e.g., DMSO, DMF) for solution-phase studies. For spectrophotometric applications, prepare stock solutions in DMSO and dilute with buffers to avoid precipitation .
Advanced Research Questions
Q. How does BPH coordinate with transition metals, and what factors affect complex stability?
BPH acts as a bidentate ligand , coordinating via the pyridyl nitrogen and hydrazone nitrogen. Stability constants depend on:
- pH: Optimal coordination occurs in mildly acidic conditions (pH 4–6), where the hydrazone group is deprotonated.
- Metal-ligand ratio: Stoichiometry varies (e.g., 1:1 or 1:2 metal:BPH ratios), confirmed by Job’s plot analysis .
- Counterions: Chloride or nitrate salts influence solubility and complex geometry.
Q. Can BPH be used for spectrophotometric metal ion detection?
Yes, BPH’s conjugated π-system enables UV-Vis detection of metals (e.g., Co²⁺, Cu²⁺). For example:
Q. How do contradictory reports on BPH’s photolytic byproducts inform experimental reproducibility?
While BPH itself isn’t directly studied in photolysis, related diketones (e.g., acetone) produce biacetyl under UV light. Contradictions in byproduct ratios (e.g., biacetyl vs. ethane) highlight the need to control:
- Wavelength: 260–310 nm ranges alter quantum yields.
- Pressure: Higher acetone pressures increase CO yield but reduce C₂H₆/CO ratios .
- Light intensity: Maintain consistent irradiance to avoid variability in reaction kinetics.
Q. What experimental variables are critical in designing BPH-metal complexation studies?
- Temperature: Higher temps (25–60°C) accelerate complexation but may reduce stability.
- Solvent polarity: Use DMF for high-spin complexes; MeOH for low-spin.
- Analytical validation: Cross-validate results via EDX (elemental composition) and cyclic voltammetry (redox behavior) .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
